Benzoic acid, 2-phenoxy-, 4-methylphenyl ester
Description
Benzoic acid, 2-phenoxy-, 4-methylphenyl ester is an organic compound with the molecular formula C20H16O3. It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-methylphenyl group, and the hydrogen atom of the phenyl group is replaced by a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
61486-02-0 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(4-methylphenyl) 2-phenoxybenzoate |
InChI |
InChI=1S/C20H16O3/c1-15-11-13-17(14-12-15)23-20(21)18-9-5-6-10-19(18)22-16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
FAOMDFBVUUYAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-phenoxy-, 4-methylphenyl ester can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with 4-methylphenol (p-cresol) in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-phenoxy-, 4-methylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 4-methylphenol.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohols.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: Benzoic acid and 4-methylphenol.
Reduction: Corresponding alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Benzoic acid, 2-phenoxy-, 4-methylphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-phenoxy-, 4-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 4-methylphenol, which may exert biological effects. The phenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-phenoxy-, methyl ester: Similar structure but with a methyl group instead of a 4-methylphenyl group.
Benzoic acid, 4-methylphenyl ester: Lacks the phenoxy group, resulting in different chemical properties.
Benzoic acid, 2-hydroxy-, 4-methylphenyl ester: Contains a hydroxyl group instead of a phenoxy group.
Uniqueness
Benzoic acid, 2-phenoxy-, 4-methylphenyl ester is unique due to the presence of both the phenoxy and 4-methylphenyl groups, which confer distinct chemical and biological properties
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